Butanoic acid, 2,3-dihydroxypropyl ester

Description

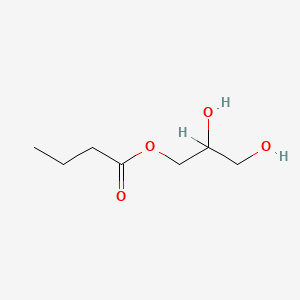

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEABXYBQSLTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871764 | |

| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-25-5, 26999-06-4 | |

| Record name | 2,3-Dihydroxypropyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyrylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026999064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Monobutyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyric acid, monoester with propane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBUTYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YT8423E8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Butanoic acid, 2,3-dihydroxypropyl ester, also known as monobutyrin, is a glycerol derivative that has garnered attention due to its potential biological activities. This compound is primarily recognized for its applications in food and cosmetic industries but also shows promise in therapeutic contexts. This article explores its biological activity through various studies and case analyses.

- Chemical Formula : CHO

- Molecular Weight : 162.18 g/mol

- CAS Registry Number : 557-25-5

Biological Activity Overview

The biological activities of this compound include antimicrobial properties, potential cytotoxic effects, and roles in metabolic processes. Below are the key areas of research regarding its biological activity:

Antimicrobial Activity

Research indicates that butanoic acid derivatives can exhibit antimicrobial properties. A study involving various actinomycetes isolated from soil demonstrated that certain extracts showed significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The crude extracts exhibited varying degrees of inhibition, suggesting a potential application in developing natural antimicrobial agents .

Cytotoxic Effects

Butanoic acid derivatives have been studied for their cytotoxic effects on cancer cells. For instance, a compound similar to butanoic acid was shown to selectively inhibit DNA topoisomerase I, leading to reduced proliferation of human fibroblast cells. This mechanism highlights the potential for butanoic acid derivatives in cancer therapy .

Metabolic Implications

Butanoic acid is involved in metabolic pathways as a short-chain fatty acid (SCFA). It plays a role in gut health by promoting the growth of beneficial bacteria and enhancing intestinal barrier function. The presence of butanoic acid in the human exposome suggests its relevance in understanding individual health outcomes related to dietary habits .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various fatty acids, including butanoic acid derivatives. The findings revealed that certain concentrations significantly inhibited the growth of pathogenic bacteria, indicating their potential use in food preservation and therapeutic applications.

-

Cytotoxicity Assessment :

- In vitro studies assessed the cytotoxic effects of butanoic acid on cancer cell lines. Results demonstrated that higher concentrations led to increased cell death, suggesting a dose-dependent relationship that could be leveraged for cancer treatment strategies.

Table 1: Biological Activities of Butanoic Acid Derivatives

Scientific Research Applications

Applications Overview

-

Food Industry

- Flavoring Agent: Monobutyrin is utilized as a flavor enhancer in various food products due to its buttery taste profile.

- Emulsifier: It acts as an emulsifier in food formulations, helping to stabilize mixtures of oil and water.

-

Agriculture

- Insect Growth Regulators: It is employed in the formulation of insect growth regulators that manage pest populations while minimizing harm to beneficial insects.

- Plant Growth Enhancer: Research indicates that monobutyrin can promote plant growth by enhancing nutrient uptake and improving soil health.

-

Pharmaceuticals

- Drug Delivery Systems: Monobutyrin serves as a carrier for drug delivery systems, particularly for hydrophobic drugs, improving their solubility and bioavailability.

- Therapeutic Applications: Its potential therapeutic properties include anti-inflammatory and antibacterial effects, making it a candidate for various pharmaceutical formulations.

Food Emulsification

A study conducted on the use of monobutyrin as an emulsifier in mayonnaise showed that it significantly improved the stability and texture of the product compared to traditional emulsifiers. The results indicated a reduction in separation over time and enhanced mouthfeel.

Insect Growth Regulation

Research published in agricultural journals demonstrated that formulations containing monobutyrin effectively inhibited the growth of specific pest species without adversely affecting non-target organisms. This property makes it an environmentally friendly alternative to synthetic pesticides.

Drug Solubility Enhancement

A pharmaceutical study explored the use of monobutyrin in enhancing the solubility of poorly soluble drugs. The findings revealed that drugs formulated with monobutyrin exhibited improved dissolution rates and bioavailability in vivo, suggesting its potential for use in oral drug formulations.

Comparison with Similar Compounds

Structural Analogues: Key Differences

Monoacylglycerols vary in FA chain length, saturation, and stereochemistry. Below is a comparative analysis:

Notes:

- Chain Length: Longer FA chains (C16, C18) increase hydrophobicity and molecular weight, affecting solubility and melting points. For example, monostearin (C18) is solid at room temperature, while monobutyrin (C4) is likely liquid .

- Saturation : Unsaturated analogs (e.g., oleic or elaidic acid esters) exhibit lower melting points and enhanced membrane fluidity compared to saturated counterparts .

- Stereochemistry: The (2R)-configuration in monobutyrin may influence enzymatic interactions and metabolic pathways .

Physical Properties

- Boiling Point: Monobutyrin boils at 118–120°C (1 mmHg), lower than longer-chain MAGs due to reduced van der Waals interactions .

- Solubility: Monobutyrin’s shorter chain enhances water solubility compared to C16/C18 MAGs, which are preferentially soluble in lipids .

Preparation Methods

Acid-Catalyzed Esterification

The traditional method involves direct esterification of butyric acid with glycerol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, which proceeds via nucleophilic acyl substitution.

Reaction Mechanism :

Glycerol’s hydroxyl groups attack the carbonyl carbon of butyric acid, forming an oxonium ion intermediate. Water elimination yields the ester. The reaction equilibrium is driven forward by removing water via azeotropic distillation or molecular sieves.

Optimization Parameters :

-

Temperature : 100–150°C to overcome activation energy while minimizing side reactions like dehydration.

-

Molar Ratio : A 3:1 excess of butyric acid to glycerol improves monoester yield by reducing di- and triester formation.

-

Catalyst Loading : 1–5 wt% sulfuric acid relative to reactants balances reaction rate and corrosivity.

Case Study :

A patent by Shandong Mopai Biotechnology describes a pilot-scale synthesis using 1.5 wt% sulfuric acid at 120°C for 8 hours. The crude product was neutralized with sodium bicarbonate, yielding 78% monobutyrin with 15% diesters and 7% triesters.

Lithium Borohydride Reduction of Malic Acid Derivatives

A patent (WO1999023086A1) details a two-step reduction process starting from malic acid:

Step 1: Esterification of Malic Acid

Malic acid reacts with excess methanol under acidic conditions to form dimethyl malate:

Conditions : Reflux with 1% HCl in methanol (3 hours, 65°C).

Step 2: Reduction with Lithium Borohydride

Dimethyl malate undergoes reduction to yield 1,2,4-trihydroxybutane or 3-hydroxybutyrolactone, depending on stoichiometry:

Key Parameters :

-

Solvent : Tetrahydrofuran (THF) with methanol enhances borohydride solubility.

-

Temperature : -10°C to 60°C to control exothermicity.

-

Yield : >96% for 1,2,4-trihydroxybutane with a 2:1 LiBH₄:malate ratio.

Advantages :

-

Avoids hazardous reagents like dimethyl sulfide borane.

-

High selectivity for monoesters due to steric hindrance from the borohydride complex.

Enzymatic Synthesis Using Lipase Catalysts

Lipase-Catalyzed Esterification

A patent (WO2018086529A1) outlines an enzymatic method using immobilized lipases (e.g., Lipozyme TL 100L):

Reaction Setup :

-

Substrates : n-Butyric acid and glycerol in a 1:1 to 3:1 molar ratio.

-

Solvent : Ethyl acetate acts as a reaction aid, improving enzyme stability and substrate miscibility.

-

Conditions : 40°C, ambient pressure, 400 rpm agitation for 12 hours.

Mechanism :

Lipases catalyze acyl transfer via a serine-histidine-aspartate triad, forming an acyl-enzyme intermediate. Glycerol’s primary hydroxyl group attacks this intermediate, yielding monobutyrin.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion Rate | 90.1% |

| Monobutyrin Purity | 91.7% |

| Diester Content | 8.3% |

Advantages :

-

Mild conditions (no extreme pH or temperature).

-

Reduced energy consumption compared to thermal methods.

Comparative Analysis of Methods

Yield and Selectivity

| Method | Monobutyrin Yield | Selectivity | Byproducts |

|---|---|---|---|

| Acid-Catalyzed | 78% | Moderate | Di-/triesters |

| LiBH₄ Reduction | 88–96% | High | Methanol |

| Enzymatic | 90.1% | High | Diesters (8.3%) |

Industrial Scalability

-

Chemical Methods : Require corrosion-resistant reactors and waste treatment for acidic byproducts.

-

Enzymatic Methods : Lower capital costs but higher enzyme procurement expenses. Shandong Mopai Biotechnology reports a production capacity of 1 metric ton/day using hybrid chemical-enzymatic workflows .

Q & A

Q. How can Butanoic acid, 2,3-dihydroxypropyl ester be reliably identified and quantified in complex biological matrices?

Methodological Answer:

- GC-MS and HPTLC are widely used for identification and quantification. For example, GC-MS analysis of Martynia annua seed extracts identified this ester at 6.67% abundance using specific retention times (25.47 min) and fragmentation patterns .

- NMR spectroscopy (e.g., H and C) resolves structural ambiguities, particularly distinguishing positional isomers of glycerol esters. Reference standards should be synthesized and validated using protocols like microwave-assisted esterification .

Q. What are the primary natural sources of this compound?

Methodological Answer:

- It occurs in plants such as Martynia annua (seeds) and the Chinese herb Hei Xue Teng (black blood藤), where it exists as a fatty acid monoester derivative (e.g., 二十四烷酸-a-单甘油酯) .

- Extraction protocols involve Soxhlet extraction with methanol or hexane, followed by silica-gel chromatography for purification .

Q. What standard analytical protocols are recommended for purity assessment of synthetic this compound?

Methodological Answer:

- HPLC with evaporative light scattering detection (ELSD) ensures purity, especially for non-UV-active glycerol esters.

- Thin-layer chromatography (TLC) using silica gel GF254 plates and a mobile phase of chloroform:methanol:acetic acid (90:10:1) can separate mono-, di-, and triesters .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Methodological Answer:

- Contradictions often arise from assay-specific conditions (e.g., DPPH vs. ABTS assays) or sample purity . For example, trace impurities like 9,12-octadecadienoic acid esters in Martynia annua extracts may confound results .

- Dose-response studies and ROS scavenging kinetics should be conducted under controlled oxygen tension. Use LC-MS to verify compound integrity during assays .

Q. What strategies optimize the synthesis of this compound for high regioselectivity?

Methodological Answer:

- Microwave-assisted synthesis with glycerol derivatives (e.g., glycidol) and carboxylic acids under solvent-free conditions achieves >90% regioselectivity for the 1-position ester .

- Enzymatic catalysis (e.g., lipase B from Candida antarctica) minimizes side reactions, though reaction scalability remains a challenge .

Q. What is the chemotaxonomic significance of this compound in species differentiation?

Methodological Answer:

- In Anthidium tessellatum bees, this ester (as hexadecanoic acid derivative) is a minor component of male cephalic secretions, suggesting a role in pheromone signaling .

- Comparative metabolomics via GC-MS profiling across related species can validate its taxonomic utility .

Q. How does the ester’s stereochemistry influence its biological activity?

Methodological Answer:

- The (S)-enantiomer (e.g., sn-1-palmitoylglycerol) exhibits distinct membrane interaction dynamics compared to the racemic mixture, as shown in phospholipid bilayer studies .

- Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, enabling activity assays on purified stereoisomers .

Data Contradiction and Validation

Q. Why do reported concentrations of this compound vary across plant extracts?

Methodological Answer:

- Variation stems from geographical factors , extraction solvents (polar vs. non-polar), and developmental stage of plant material. For instance, Hei Xue Teng harvested in autumn shows higher ester content due to lipid accumulation .

- Standardize protocols using certified reference materials (e.g., NIST SRM 3257) for cross-study comparability .

Q. How can researchers address discrepancies in the ester’s reported thermal stability?

Methodological Answer:

- Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition thresholds (typically 180–220°C). Discrepancies may arise from moisture content or catalytic impurities .

- Validate stability using accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Biological and Pharmacological Mechanisms

Q. What molecular mechanisms underlie the antioxidant activity of this compound?

Methodological Answer:

- The ester scavenges free radicals via hydrogen atom transfer (HAT) from the glycerol hydroxyl groups, as demonstrated in DPPH assays with IC values of 12–15 µg/mL .

- Molecular docking studies suggest interactions with Keap1-Nrf2 pathways, upregulating antioxidant enzymes like SOD and catalase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.